BF 227

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

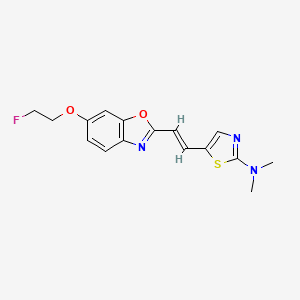

BF 227 est un composé chimique connu pour son application comme sonde d'imagerie amyloïde en tomographie par émission de positons (TEP). Il possède une forte affinité de liaison pour les fibrilles bêta-amyloïdes (Aβ), en particulier Aβ1-42, ce qui en fait un outil précieux pour le diagnostic et l'étude de la maladie d'Alzheimer .

Applications De Recherche Scientifique

BF 227 has a wide range of scientific research applications, including:

Chemistry: Used as a probe in studying the chemical properties of amyloid-beta fibrils.

Biology: Helps in understanding the biological mechanisms of amyloid-beta aggregation and its role in neurodegenerative diseases.

Medicine: Utilized in PET imaging for the early diagnosis of Alzheimer’s disease, providing insights into disease progression and treatment efficacy.

Industry: Employed in the development of diagnostic tools and therapeutic agents targeting amyloid-beta fibrils.

Mécanisme D'action

Target of Action

BF 227 primarily targets amyloid-β (Aβ) fibrils , which are protein aggregates that play a crucial role in the pathogenesis of Alzheimer’s disease . The compound has a high binding affinity for synthetic Aβ1-42 fibrils .

Mode of Action

This compound interacts with its target, the Aβ fibrils, by binding to them. This binding is characterized by a high affinity, with a Ki value of 4.3 nM for Aβ1-42 fibrils . The compound preferentially binds to dense cored plaques in brain sections .

Biochemical Pathways

The compound’s ability to bind to aβ fibrils suggests it may influence the aggregation and deposition of these proteins, which are key events in the pathogenesis of alzheimer’s disease .

Pharmacokinetics

This compound exhibits excellent brain uptake and rapid clearance in mice, properties that are important for an amyloid imaging probe . These characteristics suggest that this compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability and efficacy as a diagnostic tool.

Result of Action

The binding of this compound to Aβ fibrils allows it to serve as a potential imaging probe for positron emission tomography (PET) in the study of Alzheimer’s disease . In vivo studies have shown that injection of this compound in mice resulted in specific labeling of amyloid deposits in the brain . Furthermore, PET scans of AD patients showed significantly higher this compound uptake in the neocortex compared to controls .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

BF 227 est synthétisé par une série de réactions chimiques impliquant la formation d'une structure hétérocyclique. La synthèse implique généralement les étapes suivantes :

Formation de la structure principale : La structure principale de this compound est synthétisée en faisant réagir un benzaldéhyde substitué avec une amine hétérocyclique en conditions acides.

Modifications des groupes fonctionnels : La structure principale est ensuite modifiée par l'introduction de divers groupes fonctionnels par des réactions de substitution. Ces modifications améliorent l'affinité de liaison et la spécificité du composé pour les fibrilles bêta-amyloïdes.

Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour atteindre le niveau de pureté souhaité.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Réactions en batch : Des réactions en batch à grande échelle sont réalisées dans des réacteurs industriels pour synthétiser la structure principale et introduire des groupes fonctionnels.

Purification et contrôle qualité : Le produit est purifié par chromatographie et recristallisation à l'échelle industrielle. Les mesures de contrôle qualité, notamment la chromatographie liquide haute performance (CLHP) et la spectroscopie de résonance magnétique nucléaire (RMN), garantissent que le composé répond aux normes de pureté requises.

Analyse Des Réactions Chimiques

Types de réactions

BF 227 subit diverses réactions chimiques, notamment :

Réactions de substitution : Introduction de groupes fonctionnels à la structure principale.

Oxydation et réduction : Modifications pour améliorer l'affinité de liaison et la spécificité.

Complexation : Formation de complexes avec des ions métalliques à des fins d'imagerie.

Réactifs et conditions courants

Réactions de substitution : Réactifs tels que les benzaldéhydes halogénés et les amines hétérocycliques en conditions acides ou basiques.

Oxydation et réduction : Agents oxydants comme le permanganate de potassium ou agents réducteurs comme le borohydrure de sodium.

Complexation : Ions métalliques tels que le cuivre ou le zinc dans des solvants aqueux ou organiques.

Produits principaux

Les principaux produits formés à partir de ces réactions sont des dérivés de this compound avec des propriétés de liaison améliorées et une spécificité pour les fibrilles bêta-amyloïdes.

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme sonde pour étudier les propriétés chimiques des fibrilles bêta-amyloïdes.

Biologie : Aide à comprendre les mécanismes biologiques de l'agrégation de la bêta-amyloïde et son rôle dans les maladies neurodégénératives.

Médecine : Utilisé en imagerie TEP pour le diagnostic précoce de la maladie d'Alzheimer, fournissant des informations sur la progression de la maladie et l'efficacité du traitement.

Industrie : Employé dans le développement d'outils de diagnostic et d'agents thérapeutiques ciblant les fibrilles bêta-amyloïdes.

Mécanisme d'action

This compound exerce ses effets en se liant spécifiquement aux fibrilles bêta-amyloïdes, en particulier Aβ1-42. L'affinité de liaison est attribuée à la structure hétérocyclique du composé et aux groupes fonctionnels, qui interagissent avec les fibrilles par liaison hydrogène et interactions hydrophobes. Cette liaison permet la visualisation des plaques amyloïdes dans le cerveau en utilisant l'imagerie TEP, aidant au diagnostic et à l'étude de la maladie d'Alzheimer .

Propriétés

IUPAC Name |

5-[(E)-2-[6-(2-fluoroethoxy)-1,3-benzoxazol-2-yl]ethenyl]-N,N-dimethyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O2S/c1-20(2)16-18-10-12(23-16)4-6-15-19-13-5-3-11(21-8-7-17)9-14(13)22-15/h3-6,9-10H,7-8H2,1-2H3/b6-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZMUPHKOPBPPS-GQCTYLIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(S1)C=CC2=NC3=C(O2)C=C(C=C3)OCCF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC=C(S1)/C=C/C2=NC3=C(O2)C=C(C=C3)OCCF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary target of BF227?

A1: BF227 exhibits high binding affinity for amyloid-β (Aβ) fibrils, which are a hallmark of Alzheimer's disease (AD). [, , ]

Q2: How does BF227 interact with Aβ fibrils?

A2: While the precise binding mechanism remains under investigation, studies suggest that BF227 interacts with dense amyloid plaques, potentially targeting specific binding sites on Aβ fibrils. [, ]

Q3: Does BF227 bind to other misfolded proteins besides Aβ?

A3: Research suggests that BF227 might not be entirely specific to Aβ. Studies have shown binding to α-synuclein deposits in multiple system atrophy and prion protein deposits in Gerstmann-Sträussler-Scheinker disease. [, , ]

Q4: Does BF227 binding to Aβ fibrils have any downstream effects?

A4: BF227 primarily serves as a diagnostic tool by binding to Aβ deposits. There is no evidence suggesting that BF227 binding itself triggers any significant downstream effects or therapeutic interventions. Its role lies in enabling visualization and quantification of Aβ plaques. [, ]

Q5: What is the molecular formula and weight of BF227?

A5: The molecular formula of BF227 is C16H16FN3O2S, and its molecular weight is 333.4 g/mol.

Q6: Is there any spectroscopic data available for BF227?

A6: While specific spectroscopic data from the provided research isn't detailed in this Q&A, researchers typically employ techniques like NMR and mass spectrometry to confirm the structure and purity of BF227. [, , ]

Q7: How do modifications to the BF227 structure affect its binding affinity?

A7: Studies exploring BF227 derivatives reveal that modifications, particularly around the benzoxazole core and the fluoroethoxy side chain, can significantly impact binding affinity for both Aβ and α-synuclein fibrils. []

Q8: What is the blood-brain barrier permeability of BF227?

A8: BF227 demonstrates excellent blood-brain barrier permeability, a crucial characteristic for brain imaging agents. []

Q9: Has BF227 been tested in animal models of AD?

A9: Yes, BF227 has been successfully used in transgenic mouse models of AD, demonstrating its ability to specifically label amyloid deposits in vivo. []

Q10: What is the clinical significance of BF227 PET imaging?

A10: BF227 PET imaging offers valuable insights into Aβ deposition in the brain. Clinically, it aids in differentiating AD from other dementias, monitoring disease progression, and potentially predicting the risk of developing AD in individuals with mild cognitive impairment. [, , , , ]

Q11: Are there any ongoing clinical trials involving BF227?

A11: While the provided research doesn't mention specific ongoing clinical trials, BF227 continues to be a subject of interest in AD research. Further clinical studies are crucial to validate its diagnostic accuracy and explore its full potential. []

Q12: What analytical methods are used to characterize and quantify BF227?

A12: Researchers employ techniques like high-performance liquid chromatography (HPLC) and mass spectrometry to ensure the quality and purity of BF227 during synthesis and radiolabeling processes. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-33-[(1R,2R)-1-hydroxy-2-methylhexyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21,30-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B1254129.png)

![(2S,3S,4R,5R,6R)-5-amino-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3-amino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-2-(aminomethyl)oxane-3,4-diol](/img/structure/B1254134.png)

![p-Tertbutylcalix[4]arene](/img/structure/B1254135.png)

![(3aR,8bR)-5-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-8b-[(8bS)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole](/img/structure/B1254141.png)